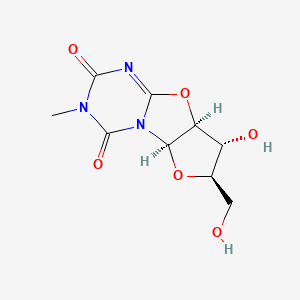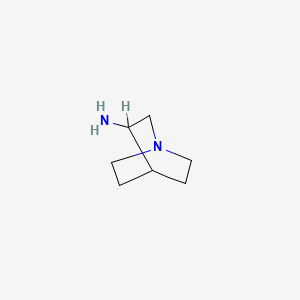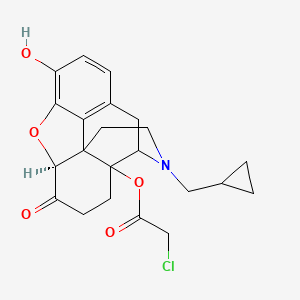
(R)-(-)-Rolipram
Übersicht
Beschreibung
(R)-Rolipram ist eine chirale Verbindung, die für ihre pharmakologischen Eigenschaften bekannt ist, insbesondere als selektiver Inhibitor der Phosphodiesterase-4 (PDE4). Diese Verbindung wurde umfassend auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von entzündlichen und neurologischen Erkrankungen.
Wissenschaftliche Forschungsanwendungen
®-Rolipram has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying chiral synthesis and resolution techniques.
Biology: Investigated for its role in modulating cyclic adenosine monophosphate (cAMP) levels in cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
Target of Action
®-(-)-Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a messenger molecule that transfers the effects of hormones like glucagon and adrenaline from the cell surface to the inside of the cell . By inhibiting PDE4, ®-(-)-Rolipram prevents the breakdown of cAMP, thereby enhancing cAMP’s effects .
Mode of Action
®-(-)-Rolipram binds to the active site of PDE4, blocking the access of cAMP to the catalytic site of the enzyme . This prevents the hydrolysis of cAMP to its non-cyclic form, leading to an increase in intracellular levels of cAMP . The elevated cAMP levels then continue to mediate various physiological responses, including relaxation of smooth muscles, reduction of inflammation, and modulation of cognition .
Biochemical Pathways
The primary biochemical pathway affected by ®-(-)-Rolipram is the cAMP signaling pathway . cAMP is a second messenger involved in many biological processes, transmitting the effects of first messengers (such as hormones and neurotransmitters) to their cellular targets . By inhibiting PDE4 and thus preventing the breakdown of cAMP, ®-(-)-Rolipram amplifies the signal carried by cAMP . This can lead to various downstream effects, depending on the specific cell type and the first messengers involved .
Pharmacokinetics
The pharmacokinetics of ®-(-)-Rolipram involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, ®-(-)-Rolipram is rapidly absorbed from the gastrointestinal tract . It is widely distributed throughout the body, crossing the blood-brain barrier to exert its effects on the central nervous system . ®-(-)-Rolipram is metabolized in the liver, primarily by the cytochrome P450 enzyme system . The metabolites are then excreted in the urine . The bioavailability of ®-(-)-Rolipram can be influenced by factors such as food intake, gastric pH, and interactions with other drugs .
Result of Action
The increase in intracellular cAMP levels resulting from the action of ®-(-)-Rolipram leads to a variety of cellular and molecular effects. These include relaxation of smooth muscles (which can help in conditions like asthma and chronic obstructive pulmonary disease), reduction of inflammation (useful in diseases such as psoriasis and rheumatoid arthritis), and enhancement of cognitive function . The specific effects depend on the cell types involved and the nature of the first messengers that initiated the cAMP signaling .
Action Environment
The action, efficacy, and stability of ®-(-)-Rolipram can be influenced by various environmental factors. For example, the presence of other drugs can affect the absorption and metabolism of ®-(-)-Rolipram, potentially altering its efficacy . The pH of the stomach can influence the solubility and therefore the absorption of ®-(-)-Rolipram . Furthermore, genetic variations among individuals can lead to differences in the expression and activity of PDE4 and the cytochrome P450 enzymes, thereby affecting the response to ®-(-)-Rolipram .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-Rolipram beinhaltet typischerweise die Racematspaltung von racemischem Rolipram oder die asymmetrische Synthese unter Verwendung chiraler Katalysatoren. Eine gängige Methode beinhaltet die Verwendung von chiralen Hilfsstoffen oder chiralen Katalysatoren, um die gewünschte enantiomere Reinheit zu erreichen. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan oder Toluol und Reagenzien wie Lithiumdiisopropylamid (LDA) oder Grignard-Reagenzien .
Industrielle Produktionsverfahren
Die industrielle Produktion von (R)-Rolipram kann großtechnische Racematspaltungstechniken oder kontinuierliche Fließsynthese umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Systemen und fortschrittlichen Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) ist in industriellen Umgebungen üblich, um den gewünschten enantiomeren Überschuss zu erreichen.
Chemische Reaktionsanalyse
Reaktionstypen
(R)-Rolipram durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Hydrierungskatalysatoren oder Metallhydriden durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können mit halogenierten Derivaten von Rolipram auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.
Reduktion: Palladium auf Kohlenstoff (Pd/C) für die Hydrierung oder Natriumborhydrid für die selektive Reduktion.
Substitution: Alkylhalogenide oder Arylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte oder substituierte Derivate von (R)-Rolipram, die in der pharmazeutischen Chemie zur Arzneimittelentwicklung weiter verwendet werden können.
Wissenschaftliche Forschungsanwendungen
(R)-Rolipram hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Modellverbindung für die Untersuchung chiraler Synthese- und Racematspaltungstechniken verwendet.
Biologie: Untersucht auf seine Rolle bei der Modulation des zyklischen Adenosinmonophosphats (cAMP) in Zellen.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Referenzstandard in der analytischen Chemie eingesetzt.
Wirkmechanismus
(R)-Rolipram entfaltet seine Wirkung durch selektive Hemmung der Phosphodiesterase-4 (PDE4), eines Enzyms, das für den Abbau von cAMP verantwortlich ist. Durch die Hemmung von PDE4 erhöht (R)-Rolipram den intrazellulären cAMP-Spiegel, was zur Aktivierung der Proteinkinase A (PKA) und zur anschließenden Modulation verschiedener Signalwege führt, die an Entzündungen und Neuroprotektion beteiligt sind .
Analyse Chemischer Reaktionen
Types of Reactions
®-Rolipram undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of Rolipram.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) for hydrogenation or sodium borohydride for selective reduction.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of ®-Rolipram, which can be further utilized in medicinal chemistry for drug development.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cilomilast: Ein weiterer PDE4-Inhibitor mit ähnlichen entzündungshemmenden Eigenschaften.
Roflumilast: Ein PDE4-Inhibitor, der zur Behandlung der chronisch obstruktiven Lungenerkrankung (COPD) eingesetzt wird.
Apremilast: Ein PDE4-Inhibitor, der zur Behandlung von Psoriasis und psoriatischer Arthritis eingesetzt wird.
Einzigartigkeit
(R)-Rolipram ist einzigartig aufgrund seiner hohen Selektivität für PDE4 und seiner potenziellen therapeutischen Anwendungen sowohl bei neurologischen als auch bei entzündlichen Erkrankungen. Seine chirale Natur macht es außerdem zu einer wertvollen Verbindung für die Untersuchung enantiomerer Effekte in der Pharmakologie.
Eigenschaften
IUPAC Name |
(4R)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJORMJIFDVBMOB-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2CC(=O)NC2)OC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318033 | |
| Record name | (-)-Rolipram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85416-75-7 | |
| Record name | (-)-Rolipram | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85416-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-Rolipram | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085416757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Rolipram | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04149 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (-)-Rolipram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROLIPRAM, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPX51KUP08 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl 2,11-bis[(ethylsulfanyl)methyl]-15-hydroxy-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7-carboperoxoate](/img/structure/B1202710.png)





